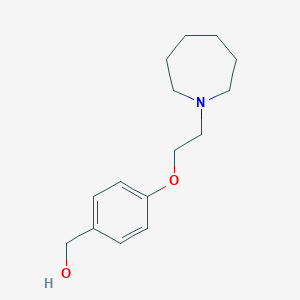

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol

説明

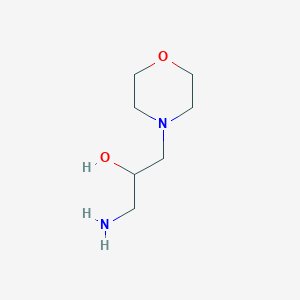

“(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol” is a chemical compound with the molecular formula C15H23NO2 . It is also known as “this compound hydrochloride” with a molecular weight of 285.81 . This compound is used as an intermediate in the synthesis of Bazedoxifene-d4, a labeled nonsteroidal selective estrogen receptor modulator (SERM) used as an antiosteoporotic .

Molecular Structure Analysis

The InChI code of “this compound hydrochloride” is1S/C15H23NO2.ClH/c17-13-14-5-7-15(8-6-14)18-12-11-16-9-3-1-2-4-10-16;/h5-8,17H,1-4,9-13H2;1H . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

“this compound hydrochloride” has a molecular weight of 285.81 . The compound is solid at room temperature and should be stored in a refrigerator .科学的研究の応用

Stereoselective Synthesis

A study focused on the stereoselective synthesis of chiral-bridged azepanes, which are structurally related to "(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol". The research highlighted a method involving the reaction of 2-azanorbornan-3-yl methanols under specific conditions, leading to chiral-bridged azepanes with specific configurations. This process is significant for creating novel compounds with potential applications in asymmetric synthesis and chiral technology (Elżbieta Wojaczyńska, I. Turowska-Tyrk, & J. Skarżewski, 2012).

Aza-Piancatelli Rearrangement

Another application involves the use of furan-2-yl(phenyl)methanol in the aza-Piancatelli rearrangement, which, while not directly mentioning "this compound", showcases a method that could potentially be adapted for its synthesis or functionalization. The study describes a smooth process leading to trans-4,5-disubstituted cyclopentenone derivatives, demonstrating the utility of related compounds in organic synthesis and the development of new synthetic methodologies (B. Reddy, G. Narasimhulu, P. S. Lakshumma, Y. V. Reddy, & J. Yadav, 2012).

作用機序

Target of Action

It is known to be an intermediate in the synthesis of bazedoxifene-d4 , which is a nonsteroidal selective estrogen receptor modulator (SERM) . SERMs are compounds that can bind to estrogen receptors and modulate their activity.

Mode of Action

As an intermediate in the synthesis of bazedoxifene-d4 , it may contribute to the overall mechanism of action of Bazedoxifene-d4. Bazedoxifene-d4, as a SERM, binds to estrogen receptors and modulates their activity . The modulation can be either activation or inhibition depending on the tissue type .

Biochemical Pathways

As an intermediate in the synthesis of bazedoxifene-d4 , it may indirectly influence the pathways affected by Bazedoxifene-d4. Bazedoxifene-d4, as a SERM, can influence various pathways related to estrogen signaling .

Pharmacokinetics

As an intermediate in the synthesis of bazedoxifene-d4 , its pharmacokinetic properties may be influenced by the properties of the final compound, Bazedoxifene-d4 .

Result of Action

As an intermediate in the synthesis of bazedoxifene-d4 , it may contribute to the overall effects of Bazedoxifene-d4. Bazedoxifene-d4, as a SERM, can have various effects depending on the tissue type, including inhibiting bone loss and showing little or no uterine stimulation .

Action Environment

As an intermediate in the synthesis of bazedoxifene-d4 , environmental factors that affect the synthesis, stability, and action of Bazedoxifene-d4 may also indirectly affect (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

特性

IUPAC Name |

[4-[2-(azepan-1-yl)ethoxy]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c17-13-14-5-7-15(8-6-14)18-12-11-16-9-3-1-2-4-10-16/h5-8,17H,1-4,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBHEOTYTUPXAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCOC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431223 | |

| Record name | (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223251-16-9 | |

| Record name | (4-(2-(azepan-1-yl)ethoxy)phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

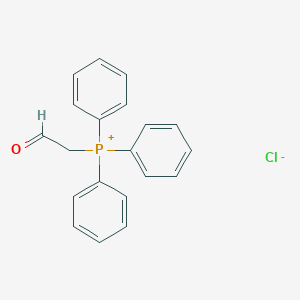

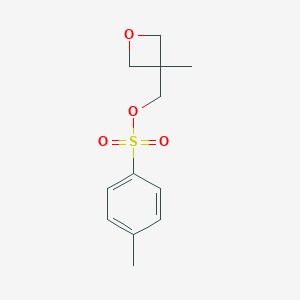

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。